Cas no 2248367-12-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- EN300-6516759
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate
- 2248367-12-4
-
- Inchi: 1S/C17H12FNO5/c1-2-23-14-12(8-5-9-13(14)18)17(22)24-19-15(20)10-6-3-4-7-11(10)16(19)21/h3-9H,2H2,1H3
- InChI Key: LYAPJELKFMEGPK-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C1OCC
Computed Properties
- Exact Mass: 329.06995065g/mol
- Monoisotopic Mass: 329.06995065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 72.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516759-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |
2248367-12-4 | 95.0% | 0.05g |
$768.0 | 2025-03-14 | |
| Enamine | EN300-6516759-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |
2248367-12-4 | 95.0% | 0.1g |
$804.0 | 2025-03-14 | |
| Enamine | EN300-6516759-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |
2248367-12-4 | 95.0% | 0.25g |
$840.0 | 2025-03-14 | |
| Enamine | EN300-6516759-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |
2248367-12-4 | 95.0% | 0.5g |
$877.0 | 2025-03-14 | |
| Enamine | EN300-6516759-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |
2248367-12-4 | 95.0% | 1.0g |
$914.0 | 2025-03-14 | |
| Enamine | EN300-6516759-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |
2248367-12-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-14 | |
| Enamine | EN300-6516759-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |
2248367-12-4 | 95.0% | 5.0g |
$2650.0 | 2025-03-14 | |
| Enamine | EN300-6516759-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate |
2248367-12-4 | 95.0% | 10.0g |
$3929.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate
Professional Introduction to Compound with CAS No. 2248367-12-4 and Product Name: 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate
The compound with the CAS number 2248367-12-4 and the product name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates key functional groups that contribute to its unique chemical properties and biological interactions.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for medicinal applications. The 1,3-dioxo-2,3-dihydro-1H-isoindol core structure is particularly noteworthy, as it has been shown to exhibit a range of pharmacological effects. This core motif is found in several biologically active molecules, making it a valuable scaffold for drug discovery. The presence of the 2-ethoxy and 3-fluoro substituents further enhances the compound's pharmacological profile by influencing its solubility, metabolic stability, and binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The 1,3-dioxo group provides a site for further functionalization, allowing chemists to modify the molecule in various ways to tailor its biological activity. This flexibility makes it an attractive candidate for further research and development. Recent studies have demonstrated that derivatives of this compound can interact with specific enzymes and receptors, suggesting applications in treating a variety of diseases.
The 2-ethoxy substituent plays a crucial role in modulating the compound's interactions with biological targets. This group can influence both the electronic properties of the molecule and its ability to cross cell membranes, which are critical factors in drug design. Additionally, the 3-fluoro group introduces fluorine atoms, which are commonly used in pharmaceuticals to enhance metabolic stability and binding affinity. The combination of these functional groups makes this compound a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like this one with greater accuracy. By leveraging molecular modeling techniques, scientists can identify potential binding sites and predict how the compound will interact with biological targets. These insights are invaluable for guiding the development of new drugs and optimizing existing ones. The use of computational methods has also allowed researchers to screen large libraries of compounds more efficiently, accelerating the drug discovery process.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate involves a series of carefully orchestrated chemical reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates that are then coupled together to form the final product. Each step in the synthesis is designed to maximize yield while maintaining high purity standards. This ensures that the final compound is suitable for further biological testing and development.
The pharmacological properties of this compound have been studied extensively in recent years. Initial experiments have shown that it exhibits significant activity against certain enzymes and receptors associated with various diseases. For example, studies suggest that derivatives of this compound may have applications in treating neurological disorders by interacting with specific neurotransmitter receptors. Additionally, there is evidence suggesting that it could be effective against inflammatory conditions by modulating immune responses.
The potential therapeutic applications of this compound are vast and varied. Researchers are exploring its use in treating conditions ranging from cancer to infectious diseases. The ability to modify its structure allows for fine-tuning its biological activity, making it adaptable to different therapeutic needs. This versatility is a key advantage over more rigidly defined molecules and opens up numerous possibilities for future drug development.
As our understanding of biology and chemistry continues to evolve, so too does our ability to design and synthesize novel compounds like this one. The integration of cutting-edge technologies such as high-throughput screening and artificial intelligence is revolutionizing drug discovery by enabling faster identification and optimization of lead compounds. The 1,3-dioxo-2,3-dihydro-1H-isoindol scaffold is well-positioned to benefit from these advancements, offering new opportunities for therapeutic innovation.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxy-3-fluorobenzoate (CAS No. 2248367-12-4) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities make it an attractive candidate for further research and development. With continued advancements in synthetic methods and computational tools, this compound holds great potential for improving human health through novel therapeutic interventions.
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